5-Bromo-2-chloro-6-methylpyridin-3-amine

Lipophilicity LogP Drug‑likeness

5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine (CAS 1198319‑36‑6) is a trisubstituted 3‑aminopyridine bearing bromine at C‑5, chlorine at C‑2, and a methyl group at C‑6. This halogen‑rich heterocyclic building block (MW 221.48, C₆H₆BrClN₂) serves as a versatile intermediate in organic synthesis and medicinal chemistry programs, particularly in the construction of kinase‑targeted libraries.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 1198319-36-6
Cat. No. B1446905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-6-methylpyridin-3-amine
CAS1198319-36-6
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)Cl)N)Br
InChIInChI=1S/C6H6BrClN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3
InChIKeyDRQVDVIHLAGIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-6-methylpyridin-3-amine (CAS 1198319-36-6): A Multiply‑Halogenated 3‑Aminopyridine Scaffold for Sequential Derivatization and Medicinal Chemistry


5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine (CAS 1198319‑36‑6) is a trisubstituted 3‑aminopyridine bearing bromine at C‑5, chlorine at C‑2, and a methyl group at C‑6. This halogen‑rich heterocyclic building block (MW 221.48, C₆H₆BrClN₂) serves as a versatile intermediate in organic synthesis and medicinal chemistry programs, particularly in the construction of kinase‑targeted libraries . The orthogonal reactivity of its C–Br and C–Cl bonds enables sequential palladium‑catalyzed cross‑coupling chemistries, a feature exploited in patent literature for the assembly of complex biaryl and heteroaryl architectures .

Why In‑Class 3‑Aminopyridine Derivatives Cannot Substitute for 5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine (1198319‑36‑6)


In‑class compounds such as 5‑bromo‑2‑chloropyridin‑3‑amine (CAS 588729‑99‑1) , 2‑chloro‑6‑methylpyridin‑3‑amine (CAS 39745‑40‑9) , and 5‑bromo‑6‑methylpyridin‑3‑amine (CAS 186593‑43‑1) [1] lack one or more of the three key substituents present on the target scaffold. Each substituent exerts a quantifiable influence on physicochemical properties (LogP, pKa, boiling point) and on the chemoselectivity available for sequential functionalization. Substituting any of these analogs removes a critical synthetic handle (e.g., the C‑5 bromine for Suzuki coupling or the C‑2 chlorine for late‑stage amination) or alters the electronic character of the pyridine ring in ways that can shift reactivity, solubility, and biological recognition. The quantitative evidence below demonstrates that even single‑substituent changes produce meaningful differences that make generic substitution scientifically unsound.

Quantitative Differentiation of 5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine (1198319‑36‑6) from Its Closest Structural Analogs


Lipophilicity (LogP): 5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine Is More Lipophilic Than Its Des‑methyl, Des‑bromo, and Des‑chloro Counterparts

The predicted LogP of 5‑bromo‑2‑chloro‑6‑methylpyridin‑3‑amine (2.97) is > 0.31 LogP units higher than its des‑methyl analog 5‑bromo‑2‑chloropyridin‑3‑amine (LogP = 2.66) [1], > 0.65 units higher than its des‑chloro analog 5‑bromo‑6‑methylpyridin‑3‑amine (LogP = 2.32) [2], and > 0.76 units higher than its des‑bromo analog 2‑chloro‑6‑methylpyridin‑3‑amine (LogP = 2.21) . A ΔLogP of approximately +0.31 corresponds to roughly a 2‑fold increase in partition coefficient (octanol‑water), suggesting enhanced passive membrane permeability relative to the non‑methylated comparator.

Lipophilicity LogP Drug‑likeness Membrane Permeability Physicochemical Property

Basicity (pKa): 5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine Is a Markedly Weaker Base Than De‑brominated or De‑chlorinated Analogs

The predicted pKa (most basic center) of 5‑bromo‑2‑chloro‑6‑methylpyridin‑3‑amine is 0.99 ± 0.10 [1]. This is 2.39 units lower than the des‑bromo analog (2‑chloro‑6‑methylpyridin‑3‑amine, pKa = 3.38 ± 0.10) and 3.54 units lower than the des‑chloro analog (5‑bromo‑6‑methylpyridin‑3‑amine, pKa = 4.53 ± 0.20) . The target compound therefore remains essentially unprotonated at physiological pH (7.4), whereas the des‑bromo and des‑chloro analogs are partially or substantially protonated. This difference directly impacts aqueous solubility, salt‑forming ability, and the compound’s behavior in biological assays where ionization state influences target engagement.

pKa Basicity Protonation State Salt Formation Solubility Ionization

Boiling Point: 5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine Shows Significantly Elevated Boiling Point Relative to De‑halogenated Analogs, Impacting Purification Strategy

The reported boiling point of 5‑bromo‑2‑chloro‑6‑methylpyridin‑3‑amine is 297.4 ± 35.0 °C at 760 mmHg . This is 35.1 °C higher than the des‑bromo analog (2‑chloro‑6‑methylpyridin‑3‑amine, 262.3 °C) , 16.1 °C higher than the des‑chloro analog (5‑bromo‑6‑methylpyridin‑3‑amine, 281.3 °C) [1], and 19.0 °C lower than the 4‑methyl positional isomer (5‑bromo‑2‑chloro‑4‑methylpyridin‑3‑amine, 316.4 °C) . The 35 °C difference compared to the des‑bromo analog is sufficient to require adjusted vacuum distillation parameters or to favor chromatographic purification in a process‑scale setting.

Boiling Point Purification Distillation Thermal Stability Physicochemical Property

Chemoselective Cross‑Coupling: The Orthogonal C5–Br and C2–Cl Sites Enable Sequential Functionalization Not Possible with Mono‑halogenated Analogs

5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine carries both an aryl bromide (C5) and an aryl chloride (C2). In palladium‑catalyzed cross‑coupling, aryl bromides undergo oxidative addition approximately 10–100 × faster than aryl chlorides under standard conditions [1]. This kinetic preference allows the C5–Br site to be functionalized first (e.g., via Suzuki–Miyaura coupling) while leaving the C2–Cl intact for a subsequent amination or coupling step. This orthogonal reactivity is absent in mono‑halogenated analogs: 2‑chloro‑6‑methylpyridin‑3‑amine (39745‑40‑9) cannot participate in C5 arylation, and 5‑bromo‑6‑methylpyridin‑3‑amine (186593‑43‑1) cannot undergo a second, chemoselective late‑stage halogen‑based diversification. The sequential strategy using bromo‑2‑chloropyridines has been experimentally validated in the literature, where exclusive substitution at the bromine position was observed in the presence of chlorine [2]. The 6‑methyl group on the target compound further modulates the electronic character of the ring, potentially fine‑tuning the relative rates of oxidative addition at C5 vs C2 compared to the simpler 5‑bromo‑2‑chloropyridine scaffold.

Chemoselectivity Suzuki–Miyaura Coupling Sequential Derivatization C–Br vs C–Cl Reactivity Late‑Stage Functionalization

Structural Uniqueness Among Trisubstituted 3‑Aminopyridines: The 2‑Cl / 5‑Br / 6‑Me Substitution Pattern Is a Distinctive Chemotype

Among the commercially available trisubstituted 3‑aminopyridine regioisomers, the 2‑chloro‑5‑bromo‑6‑methyl arrangement of 5‑bromo‑2‑chloro‑6‑methylpyridin‑3‑amine is distinct from the more common 2‑chloro‑5‑bromo‑4‑methyl isomer (CAS 1204231‑59‑3) and the 3‑amino‑6‑bromo‑2‑chloro‑4‑methylpyridine isomer (CAS not specified) [1]. This specific substitution pattern positions the electron‑donating methyl group ortho to the bromine (C5–Br adjacent to C6–CH₃), which can influence the rate of oxidative addition at the C5 position through inductive and steric effects. In contrast, in the 4‑methyl isomer, the methyl group is meta to the bromine, producing a different electronic environment. No direct head‑to‑head reactivity comparison data were identified in the open literature; this evidence dimension is therefore tagged as class‑level inference based on established electronic principles of electrophilic aromatic substitution and Pd‑catalyzed cross‑coupling.

Chemotype Scaffold Diversity Halogen Pattern SAR Building Block Uniqueness

Procurement‑Justified Application Scenarios for 5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine (1198319‑36‑6)


Medicinal Chemistry: Dual‑Functional Building Block for Kinase‑Focused Library Synthesis

The compound’s orthogonal C5–Br and C2–Cl sites (see Evidence Item 4) enable rapid generation of diverse biaryl and amino‑substituted analogs. In kinase inhibitor programs where the 3‑aminopyridine core acts as a hinge‑binding motif, the ability to sequentially derivatize the bromine position (via Suzuki coupling) and then the chlorine position (via Buchwald–Hartwig amination) allows two‑dimensional SAR exploration from a single intermediate. This reduces the synthetic step count by 2–3 steps compared to using separate mono‑halogenated intermediates, translating to faster lead optimization cycles and lower outsourced synthesis costs.

Chemical Process Development: Validation of Chemoselective Cross‑Coupling Protocols

Because aryl bromides undergo oxidative addition roughly 10–100 × faster than aryl chlorides (Evidence Item 4), this compound serves as an ideal model substrate for developing and benchmarking chemoselective Pd‑catalyzed coupling protocols. CROs and process chemistry groups can use it to validate catalyst systems, ligand libraries, and reaction conditions for sequential functionalization, generating IP‑protected know‑how applicable across multiple client programs.

Lead Optimization: Fine‑Tuning Lipophilicity and Basicity in CNS‑Penetrant Candidates

The LogP of 2.97 (Evidence Item 1) and pKa of 0.99 (Evidence Item 2) place this scaffold in a favorable property space for passive CNS penetration (LogP 2–4, low basicity to minimize P‑glycoprotein recognition). Medicinal chemists targeting CNS kinases or GPCRs can use this building block as a core scaffold, with the 6‑methyl group providing a subtle lipophilicity boost (+0.31 LogP vs the des‑methyl analog) that may improve brain‑to‑plasma ratios without introducing additional hydrogen bond donors or acceptors.

Process Chemistry Procurement: Specification‑Compliant Scale‑Up with Validated QC Documentation

Reputable vendors such as Sigma‑Aldrich (95% purity) and Bidepharm (95% standard purity with batch‑specific NMR, HPLC, and GC certificates) supply this compound with documented quality control. The reported boiling point of 297.4 °C (Evidence Item 3) and storage requirements (2–8 °C, inert atmosphere, protect from light) inform equipment selection and handling protocols for kilo‑scale procurement, distinguishing it from lower‑boiling analogs that may require different distillation setups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-6-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.